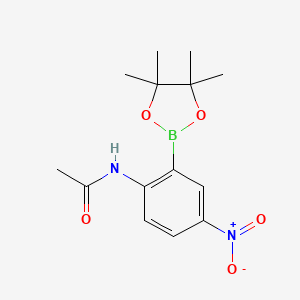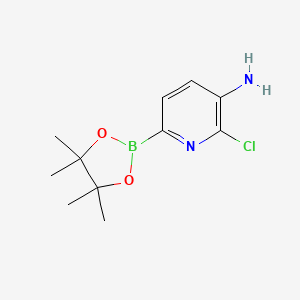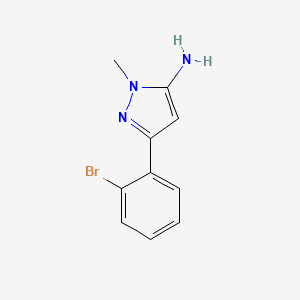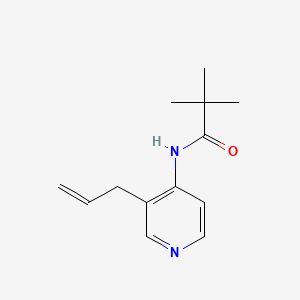
N-(3-Allylpyridin-4-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Allylpyridin-4-yl)pivalamide is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.29 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of N-(3-Allylpyridin-4-yl)pivalamide is represented by the formula C13H18N2O . The SMILES string representation isCC(C)(C)C(=O)Nc1ccncc1CC=C . Physical And Chemical Properties Analysis
N-(3-Allylpyridin-4-yl)pivalamide is a solid . Its molecular weight is 218.29 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Transition Metal-Catalyzed Isomerization
N-(3-Allylpyridin-4-yl)pivalamide, as part of N-allylic systems, can undergo isomerization catalyzed by transition metal complexes, leading to N-(1-propenyl) compounds. This process is facilitated by metals such as Rh, Ru, Fe, Ir, Cr, Ti, Co, and Os, and is significant for the synthesis of enamines, enamides, azadienes, and other compounds. The reaction's outcome is highly influenced by the nitrogen atom's coordination to the metal, affecting the stereochemistry of the double bond migration. This reaction pathway is critical for developing methods for synthesizing N-(1-propenyl) compounds and has implications for asymmetric isomerization of prochiral N-allyl systems, particularly N-allylamines. It serves as a foundation for tandem reactions, including isomerization-ring-closing metathesis (RCM) and RCM-isomerization, as well as reaction cascades leading to heterocyclic systems containing N and O or S atoms (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Acrylamide Research
While not directly mentioning N-(3-Allylpyridin-4-yl)pivalamide, research on acrylamide provides context relevant to understanding the broader chemical family's implications. Acrylamide research focuses on its formation in food processing and its potential health effects, underscoring the importance of chemical synthesis and safety studies. This research is critical for developing safer food processing methods and understanding acrylamide's role in human health, providing a backdrop for studying similar compounds (Friedman, M., 2003).
Synthesis of N-Heterocycles
N-(3-Allylpyridin-4-yl)pivalamide may have implications in the synthesis of N-heterocycles, utilizing tert-butanesulfinamide for the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This approach is pivotal for producing structurally diverse compounds that are significant in natural products and therapeutic agents, highlighting the importance of N-(3-Allylpyridin-4-yl)pivalamide in synthetic organic chemistry (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).
Central Nervous System (CNS) Acting Drugs
Research into functional chemical groups that could lead to novel CNS acting drugs identifies heterocycles, including those similar to N-(3-Allylpyridin-4-yl)pivalamide, as potential lead molecules. These compounds, by incorporating elements like nitrogen, sulfur, and oxygen into heterocyclic systems, show promise for developing treatments for CNS disorders, highlighting the therapeutic potential of N-(3-Allylpyridin-4-yl)pivalamide and related structures (Saganuwan, S., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(3-prop-2-enylpyridin-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-5-6-10-9-14-8-7-11(10)15-12(16)13(2,3)4/h5,7-9H,1,6H2,2-4H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQCOGSLQXRKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674057 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Allylpyridin-4-yl)pivalamide | |
CAS RN |
1186311-09-0 |
Source


|
| Record name | 2,2-Dimethyl-N-[3-(2-propen-1-yl)-4-pyridinyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)
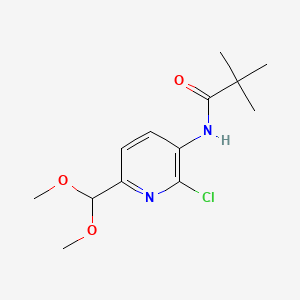

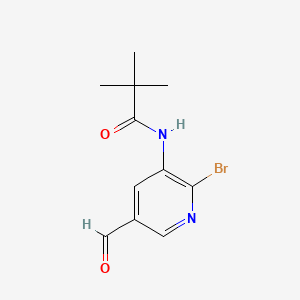


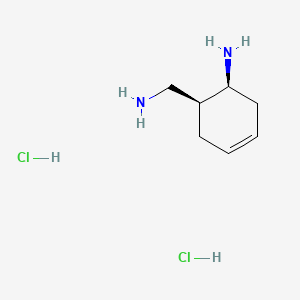
![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)

